Isolinoleic acid

Description

9,11-Octadecadienoic acid has been reported in Brassica napus with data available.

Conjugated Linoleic Acid is a slightly altered form of linoleic acid, which is an omega-6 fatty acid important to human health. It is found in beef and dairy fats.

Properties

IUPAC Name |

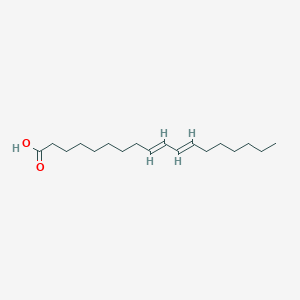

(9E,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873030 | |

| Record name | Isolinoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (9E,11E)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1839-11-8, 544-71-8 | |

| Record name | 9,11-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolinoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isolinoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (9E,11E)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolinoleic Acid: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolinoleic acid, more commonly known as conjugated linoleic acid (CLA), refers to a group of positional and geometric isomers of linoleic acid. These fatty acids have garnered significant attention in the scientific community due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, anti-diabetic, and body composition-modulating effects. This technical guide provides an in-depth exploration of the chemical structure of this compound isomers, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and a key metabolic pathway.

Chemical Structure of this compound (Conjugated Linoleic Acid)

Isolinoleic acids are octadecadienoic acids (C18:2) characterized by the presence of conjugated double bonds. Unlike linoleic acid, where the two double bonds are separated by a methylene group, the double bonds in CLA isomers are contiguous. This arrangement gives rise to numerous positional and geometric (cis/trans) isomers. In principle, 28 isomers of CLA are possible.[1]

The most extensively studied and biologically active isomers are cis-9, trans-11-CLA (rumenic acid) and trans-10, cis-12-CLA.[2][3] Rumenic acid is the most abundant isomer found in nature, particularly in dairy products and meat from ruminant animals.[2]

Below is a list of some of the possible positional and geometric isomers of this compound:

-

7,9-isomers (cis,cis; cis,trans; trans,cis; trans,trans)

-

8,10-isomers (cis,cis; cis,trans; trans,cis; trans,trans)

-

9,11-isomers (cis,cis; cis,trans; trans,cis; trans,trans)

-

10,12-isomers (cis,cis; cis,trans; trans,cis; trans,trans)

-

11,13-isomers (cis,cis; cis,trans; trans,cis; trans,trans)

The specific geometry of the double bonds significantly influences the molecule's shape and, consequently, its biological function.

Physicochemical Properties of this compound Isomers

The physical and chemical properties of this compound isomers vary depending on the position and configuration of their double bonds. These properties are crucial for their separation, identification, and understanding their behavior in biological systems.

| Isomer | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| cis-9, trans-11-CLA | (9Z,11E)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 14.9[4] |

| trans-10, cis-12-CLA | (10E,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 19.8[4] |

| cis-9, cis-12-Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | 280.45 | -5[5] |

| cis-9, cis-11-CLA | (9Z,11Z)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 42.5[6] |

| trans-9, trans-11-CLA | (9E,11E)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 54[6] |

Solubility: Isolinoleic acids are generally insoluble in water and soluble in many organic solvents such as ethanol, acetone, and benzene.[5]

Spectroscopic Data:

-

¹H-NMR: The olefinic protons of the conjugated double bond system in CLA isomers typically resonate between 5.3 and 6.3 ppm. The chemical shifts of the "inner" protons (at C-10 and C-11 for the 9,11-isomer) are generally downfield compared to the "outer" protons (at C-9 and C-12).[7]

-

¹³C-NMR: The olefinic carbons of CLA isomers resonate in the range of 125-135 ppm. The specific chemical shifts can be used to distinguish between different isomers.[8][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of fatty acid methyl esters (FAMEs) typically shows a molecular ion peak (m/z) and characteristic fragmentation patterns that can aid in identification.

Experimental Protocols

Synthesis of this compound (CLA) by Alkaline Isomerization of Linoleic Acid

This protocol describes a common method for the synthesis of a mixture of CLA isomers from linoleic acid-rich oils.

Materials:

-

Linoleic acid-rich oil (e.g., safflower oil, sunflower oil)

-

Propylene glycol

-

Potassium hydroxide (KOH)

-

Methanol

-

Hexane

-

Hydrochloric acid (HCl)

-

Nitrogen gas

-

Three-necked round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place 100 mL of propylene glycol in a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.

-

Bubble nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.

-

While stirring, add 15 g of potassium hydroxide to the propylene glycol and heat the mixture to 180°C until the KOH is completely dissolved.

-

Cool the solution to 150°C and slowly add 50 g of linoleic acid-rich oil.

-

Increase the temperature back to 180°C and maintain the reaction under a nitrogen atmosphere with vigorous stirring for 2-3 hours.[10][11]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to pH 3-4 with 6M HCl to protonate the fatty acid soaps.

-

Transfer the mixture to a separatory funnel and extract the fatty acids with 3 x 100 mL of hexane.

-

Wash the combined hexane extracts with distilled water until the washings are neutral.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Remove the hexane under reduced pressure using a rotary evaporator to obtain the mixture of conjugated linoleic acid isomers.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of CLA to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.

Materials:

-

CLA sample (from synthesis or extraction)

-

Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14%)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., SP-2560, CP-Sil 88)

Procedure: Derivatization to FAMEs:

-

Accurately weigh approximately 20 mg of the CLA sample into a screw-cap test tube.

-

Add 2 mL of methanolic HCl or BF₃-methanol solution.

-

Cap the tube tightly and heat at 60-70°C for 1-2 hours in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water, and vortex for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract with a small amount of anhydrous sodium sulfate.

GC-MS Analysis:

-

Injector: Set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at 4°C/minute.

-

Hold at 240°C for 20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness) is recommended for optimal separation of CLA isomers.

-

MS Detector:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 50-400.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

Identification of individual CLA isomers is achieved by comparing their retention times and mass spectra with those of authentic standards.

Metabolic Pathway of cis-9, trans-11-CLA Synthesis

A significant portion of the biologically active cis-9, trans-11-CLA in humans and other mammals is not directly obtained from the diet but is endogenously synthesized from vaccenic acid (trans-11-octadecenoic acid), another fatty acid found in ruminant fats. This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which is primarily located in the endoplasmic reticulum of adipocytes and hepatocytes.[15][16][17][18]

Caption: Biosynthesis of cis-9, trans-11-CLA from vaccenic acid by SCD1.

Conclusion

Isolinoleic acids represent a fascinating class of fatty acids with a complex chemistry and a wide array of biological functions. Understanding their specific isomeric structures is paramount for elucidating their mechanisms of action and for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of these important biomolecules. Further investigation into the properties and biological roles of the less-studied CLA isomers is warranted and may unveil new avenues for therapeutic intervention in various diseases.

References

- 1. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 2. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 11. jbiochemtech.com [jbiochemtech.com]

- 12. gcms.cz [gcms.cz]

- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Proteomics Insights into the Gene Network of cis9, trans11-Conjugated Linoleic Acid Biosynthesis in Bovine Mammary Gland Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

Unveiling Isolinoleic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of isolinoleic acid, a term referring to a class of positional and geometric isomers of linoleic acid, with a primary focus on conjugated linoleic acid (CLA). CLA has garnered significant scientific interest for its potential health benefits. This document details the seminal discovery of CLA's antimutagenic properties, explores its primary natural sources with quantitative data, outlines key experimental protocols for its isolation and analysis, and elucidates its molecular signaling pathways. The information is presented to support further research and development in the fields of nutrition, pharmacology, and medicine.

Discovery of Conjugated Linoleic Acid (CLA)

The discovery of what is now known as conjugated linoleic acid (CLA) is credited to Dr. Michael Pariza and his research group at the University of Wisconsin-Madison in the 1980s. While investigating potential mutagens in cooked ground beef, they unexpectedly isolated a substance with antimutagenic properties. This compound was subsequently identified as a mixture of isomers of linoleic acid with conjugated double bonds.

The initial research in 1979 involved applying a beef extract to the skin of mice, which surprisingly resulted in a 20% reduction in tumor formation when the mice were subsequently exposed to a potent carcinogen.[1] It took nearly a decade of further research to isolate and identify the active compound as CLA in 1987.[1] This discovery marked a significant shift in the understanding of the biological roles of fatty acids, identifying a naturally occurring fat with potent anti-carcinogenic effects.

Natural Sources of Conjugated Linoleic Acid

The primary natural sources of CLA are meat and dairy products derived from ruminant animals such as cattle, sheep, and goats. The formation of CLA in these animals is a result of the biohydrogenation of linoleic and linolenic acids by rumen bacteria.[2]

Quantitative Data on CLA Content

The concentration of CLA in natural sources can vary based on several factors, including the animal's diet, breed, and age. Grass-fed animals, for instance, tend to have significantly higher levels of CLA in their milk and meat compared to grain-fed animals.[3][4][5][6][7]

| Food Source | Category | Mean CLA Content (mg/g of fat) | Range of CLA Content (mg/g of fat) | Key Isomer(s) |

| Dairy Products | ||||

| Milk (Whole) | 5.0[8] | 3.38 - 6.39[2] | cis-9, trans-11 | |

| Cheese (General) | - | 3.59 - 7.96[2] | cis-9, trans-11 | |

| Blue Cheese | High | - | cis-9, trans-11 | |

| Brie Cheese | High | - | cis-9, trans-11 | |

| Edam Cheese | High | - | cis-9, trans-11 | |

| Swiss Cheese | High | - | cis-9, trans-11 | |

| Cheddar Cheese (Sharp) | Higher than Medium | - | cis-9, trans-11 | |

| Processed Cheese | 7.7 | 7.5 - 7.9[9] | cis-9, trans-11 (>80%) | |

| Yogurt (from cow milk) | - | 0.128 - 1.501 g/100g fat[10] | cis-9, trans-11 | |

| Yogurt (from sheep milk) | - | 0.405 - 1.250 g/100g fat[10] | cis-9, trans-11 | |

| Yogurt (from goat milk) | - | 0.433 - 0.976 g/100g fat[10] | cis-9, trans-11 | |

| Cultured Buttermilk | 4.66[2] | - | cis-9, trans-11 | |

| Meat Products | ||||

| Beef (Grass-fed) | Higher than Grain-fed | Up to 500% more than grain-fed[3] | cis-9, trans-11 | |

| Beef (Grain-fed) | Lower than Grass-fed | 10 - 60 mg/100g edible portion[7] | cis-9, trans-11 | |

| Lamb | High | > 1 mg/g fat[11] | cis-9, trans-11 | |

| Pork | Low | < 1 mg/g fat[11] | - | |

| Chicken | Low | < 1 mg/g fat[11] | - | |

| Horse | Low | < 1 mg/g fat[11] | - |

Experimental Protocols

Discovery: Antimutagenesis Assay of Beef Extract

The initial discovery of the antimutagenic properties of the compound later identified as CLA involved a modified version of the Ames test. This bioassay is widely used to assess the mutagenic potential of chemical compounds.

Methodology:

-

Preparation of Beef Extract: Ground beef was fried and the lipid fraction was extracted using an organic solvent.

-

Ames Test:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) were used. These strains have mutations that prevent them from synthesizing histidine, an essential amino acid.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) was added to the assay to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.

-

Procedure: The bacterial strains were exposed to a known mutagen in the presence and absence of the beef extract.

-

Plating: The treated bacteria were plated on a minimal agar medium lacking histidine.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant reduction in the number of revertant colonies in the presence of the beef extract indicated its antimutagenic activity.

Isolation and Analysis of CLA Isomers

The accurate identification and quantification of CLA isomers from complex lipid matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and silver-ion high-performance liquid chromatography (Ag+-HPLC) are the most common methods employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Lipids are extracted from the sample (e.g., meat, dairy) using a solvent system like hexane/isopropanol.

-

Saponification and Methylation: The extracted triglycerides are saponified (hydrolyzed) to free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for volatility in the GC system.

-

GC Separation: The FAMEs are injected into a gas chromatograph equipped with a long, polar capillary column (e.g., 100m). The different CLA isomers are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the FAMEs elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern for each isomer that allows for its identification.

3.2.2. Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

-

Sample Preparation: Similar to GC-MS, lipids are extracted and can be saponified.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a column containing a stationary phase impregnated with silver ions. The silver ions interact with the double bonds of the fatty acids, allowing for the separation of CLA isomers based on the geometry and position of their conjugated double bonds.

-

Detection: A UV detector is typically used, as the conjugated double bond system of CLA absorbs UV light at a characteristic wavelength (around 233 nm).

Signaling Pathways of Conjugated Linoleic Acid

CLA isomers, particularly cis-9, trans-11 and trans-10, cis-12, have been shown to exert their biological effects by modulating various cellular signaling pathways. The two most well-studied pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) and the mammalian Target of Rapamycin (mTOR) pathways.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. CLA isomers are known to be ligands for PPARs, particularly PPARγ.

Upon binding to CLA, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This can lead to effects such as reduced adipogenesis and altered lipid metabolism.[12][13][14]

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. The trans-10, cis-12 isomer of CLA has been shown to influence the mTOR signaling pathway.

Specifically, trans-10, cis-12 CLA can activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream effectors, such as the S6 kinase (S6K). This activation can, in turn, influence processes like protein synthesis and lipid metabolism.[11][15][16][17] For example, in adipocytes, CLA-mediated mTOR activation has been linked to increased lipolysis.[11][15]

Conclusion

The discovery of conjugated linoleic acid has opened up new avenues of research into the health-promoting properties of naturally occurring fatty acids. This technical guide has provided an in-depth overview of its discovery, primary natural sources with quantitative data, key analytical methodologies, and the molecular signaling pathways through which it exerts its biological effects. For researchers, scientists, and drug development professionals, a thorough understanding of these core aspects of CLA is essential for harnessing its potential in nutritional and therapeutic applications. Further research is warranted to fully elucidate the isomer-specific effects of CLA and to optimize its production in natural food sources.

References

- 1. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Survey of the conjugated linoleic acid contents of dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CLA's in Grass-fed, Grass-finished Beef - SonRise Ranch | Grass-fed Beef, True Pastured Pork and Chicken [son-riseranch.com]

- 4. A review of fatty acid profiles and antioxidant content in grass-fed and grain-fed beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. understandingag.com [understandingag.com]

- 6. Grass-Fed vs. Grain-Fed Beef — What’s the Difference? [healthline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. extension.psu.edu [extension.psu.edu]

- 9. Conjugated linoleic acid in processed cheeses during the manufacturing stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical characteristics, fatty acid composition and conjugated linoleic acid (CLA) content of traditional Greek yogurts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trans-10,cis-12 CLA increases adipocyte lipolysis and alters lipid droplet-associated proteins: role of mTOR and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptors and Caloric Restriction—Common Pathways Affecting Metabolism, Health, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trans-10,cis-12 CLA increases adipocyte lipolysis and alters lipid droplet-associated proteins: role of mTOR and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugated linoleic acid regulation of fatty acid metabolism by mTOR signaling pathway in grass carp (Ctenopharyngodon idella) adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conjugated linoleic acid prevents age-induced bone loss in mice by regulating both osteoblastogenesis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Synthesis of Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "isolinoleic acid" is not standard in lipid biochemistry; the focus of this guide is on its likely intended subject: Conjugated Linoleic Acid (CLA), a family of positional and geometric isomers of linoleic acid. CLAs have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and anti-obesity properties. This technical guide provides an in-depth exploration of the biosynthetic pathways of CLA in various organisms, with a primary focus on microbial synthesis. It details the enzymatic mechanisms, presents quantitative data for key enzymes, outlines experimental protocols for analysis, and provides visualizations of the core pathways.

Introduction to Conjugated Linoleic Acid Biosynthesis

Conjugated linoleic acids (CLAs) are produced primarily by microorganisms through the enzymatic isomerization of linoleic acid. The key enzyme responsible for this conversion is linoleate isomerase (EC 5.2.1.5). While some conversion of dietary fatty acids to CLA can occur in humans, the most significant and direct biosynthetic pathways are found in bacteria, particularly those inhabiting the rumen of ruminant animals and certain probiotic species.

The two most studied and biologically active isomers of CLA are cis-9, trans-11-CLA (rumenic acid) and trans-10, cis-12-CLA. The specific isomer produced is dependent on the organism and its enzymatic machinery.

Biosynthetic Pathways of Conjugated Linoleic Acid

The biosynthesis of CLA can be broadly categorized into two main pathways: the direct isomerization of linoleic acid by bacteria, and as an intermediate step in the biohydrogenation of polyunsaturated fatty acids in the rumen.

Direct Isomerization by Bacteria

Several species of bacteria are known to produce CLA from linoleic acid. Notable examples include species of Lactobacillus, Bifidobacterium, and Propionibacterium.

-

Propionibacterium acnes : This bacterium is a well-studied producer of trans-10, cis-12-CLA. It utilizes a single enzyme, linoleate isomerase, to directly convert linoleic acid into this specific isomer.[1][2] The enzyme from P. acnes is a flavoprotein that catalyzes the isomerization of the cis-9 double bond to a trans-10 double bond.[3][4]

-

Lactobacillus species : Various Lactobacillus species, such as L. plantarum, are capable of producing CLA, primarily the cis-9, trans-11 isomer.[5][6] The mechanism in Lactobacillus plantarum ZS2058 has been described as a multi-step process involving a multicomponent linoleate isomerase complex. This pathway proceeds through hydroxylated and oxidized intermediates.[6][7]

-

Bifidobacterium species : Certain strains of Bifidobacterium, like B. breve, can also produce CLA. They primarily synthesize cis-9, trans-11-CLA and trans-9, trans-11-CLA from linoleic acid.[8]

Biohydrogenation in Rumen Microbiota

In the rumen of animals like cows and sheep, dietary polyunsaturated fatty acids, such as linoleic acid, undergo biohydrogenation by a consortium of microorganisms. CLA is a key intermediate in this process.[9]

The biohydrogenation of linoleic acid to stearic acid is a multi-step process:

-

Isomerization : Linoleic acid (cis-9, cis-12-octadecadienoic acid) is first isomerized to cis-9, trans-11-CLA by linoleate isomerase from bacteria like Butyrivibrio fibrisolvens.[3][7]

-

First Reduction : The cis-9 double bond of cis-9, trans-11-CLA is then reduced to form trans-11-octadecenoic acid (vaccenic acid).[7][9]

-

Second Reduction : Finally, vaccenic acid is reduced to stearic acid (n-octadecanoic acid).[9]

Quantitative Data on Linoleate Isomerase

The efficiency and optimal conditions for linoleate isomerase activity vary between different microbial species. The following table summarizes key quantitative data from the literature.

| Organism | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Lactobacillus plantarum ZS2058 | Linoleate Isomerase | 21.5 | 3.71 (specific activity) | 6.5 | 35 | [5] |

| Propionibacterium acnes (recombinant in E. coli) | Linoleic Acid Isomerase (PAI) | 253.9 | 2253 | 7.5 | 37 | [10] |

| Lactobacillus paracasei | LA Isomerase | - | - | 6.5 | 45 | [11] |

| Mixed Rumen Bacteria | Linoleate Isomerase | 2000 | 0.6 (mM/h) | Low pH inhibits | - | [1] |

Experimental Protocols

Purification of Linoleate Isomerase from Propionibacterium acnes

This protocol is based on the methods described for the purification of linoleic acid C9 isomerase.[2]

-

Cell Lysis : Harvest P. acnes cells by centrifugation and resuspend in a suitable buffer (e.g., phosphate buffer). Lyse the cells using a French press or sonication.

-

Centrifugation : Centrifuge the cell lysate at high speed to remove cell debris.

-

Anion Exchange Chromatography : Load the supernatant onto a DEAE anion exchange column. Elute the bound proteins with a salt gradient (e.g., NaCl).

-

Hydrophobic Interaction Chromatography : Pool the active fractions from the anion exchange step and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

-

Chromatofocusing : As a final purification step, use a chromatofocusing column to separate proteins based on their isoelectric point.

-

Purity Analysis : Assess the purity of the final enzyme preparation by SDS-PAGE.

Linoleate Isomerase Activity Assay

This spectrophotometric assay is widely used to determine the activity of linoleate isomerase.[12]

-

Reaction Mixture Preparation : In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), linoleic acid as the substrate, and a solubilizing agent like 1,3-propanediol.

-

Pre-incubation : Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) for 5 minutes to equilibrate.

-

Enzyme Addition : Initiate the reaction by adding a known amount of the purified enzyme or cell-free extract to the cuvette.

-

Spectrophotometric Measurement : Immediately monitor the increase in absorbance at 233 nm. The formation of the conjugated double bond system in CLA results in a characteristic absorbance peak at this wavelength.

-

Activity Calculation : Calculate the enzyme activity based on the initial rate of the reaction, using the molar extinction coefficient of CLA.

Quantification of Conjugated Linoleic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of CLA isomers.[13][14]

-

Lipid Extraction : Extract the total lipids from the bacterial culture or reaction mixture using a method like the Folch or Bligh-Dyer procedure.

-

Fatty Acid Methyl Ester (FAME) Preparation : Convert the fatty acids in the lipid extract to their corresponding methyl esters. A common method involves a two-stage methylation process: first, an alkali-catalyzed hydrolysis (e.g., with NaOH in methanol) followed by an acid-catalyzed methylation (e.g., with BF3 in methanol).[13]

-

GC-MS Analysis :

-

Column : Use a long, highly polar capillary column (e.g., 100 m) for optimal separation of CLA isomers.

-

Injection : Inject the FAME sample into the GC.

-

Temperature Program : Employ a suitable temperature gradient to separate the different FAMEs.

-

Mass Spectrometry : Use the mass spectrometer to identify the individual CLA isomers based on their fragmentation patterns and retention times compared to known standards.

-

-

Quantification : Quantify the amount of each CLA isomer by integrating the peak areas and comparing them to an internal standard (e.g., heptadecanoic acid) that was added before the methylation step.[13]

Visualizations of Biosynthetic Pathways

Biohydrogenation of Linoleic Acid in Rumen Bacteria

Caption: Pathway of linoleic acid biohydrogenation in rumen bacteria.

Proposed Pathway for CLA Synthesis in Lactobacillus plantarum

Caption: Multi-step conversion of linoleic acid to CLA in Lactobacillus plantarum.

References

- 1. Frontiers | Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species [frontiersin.org]

- 2. Linoleic acid isomerase from Propionibacterium acnes: purification, characterization, molecular cloning, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying and exploring biohydrogenating rumen bacteria with emphasis on pathways including trans-10 intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression of linoleic acid isomerase from Propionibacterium acnes and anti-proliferative activity of recombinant trans-10, cis-12 conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a linoleate isomerase from <i>Lactobacillus plantarum</i> ZS2058 | African Journal of Biotechnology [ajol.info]

- 6. Synthesis of conjugated linoleic acid by the linoleate isomerase complex in food-derived lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of conjugated linoleic acid by the linoleate isomerase complex in food-derived lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugated Linoleic Acid Production by Bifidobacteria: Screening, Kinetic, and Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Enhanced Soluble Expression of Linoleic Acid Isomerase by Coordinated Regulation of Promoter and Fusion Tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

A Deep Dive into the Structural Isomerism of Linoleic Acid: A Technical Guide to Isolinoleic Acid Versus Conjugated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and functional distinctions between isolinoleic acid and conjugated linoleic acid (CLA). We will delve into their chemical structures, comparative physicochemical properties, established experimental protocols for their synthesis and analysis, and their differential impacts on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Structural Differences: The Defining Feature of Conjugation

The fundamental difference between what is broadly termed "this compound" and conjugated linoleic acid lies in the arrangement of their double bonds. For the purpose of a clear comparative analysis, this guide will use the most common and biologically significant non-conjugated isomer, cis-9, cis-12-octadecadienoic acid (standard linoleic acid), as the representative for the "this compound" category.

This compound (Linoleic Acid): In linoleic acid, the two double bonds are separated by a methylene group (-CH2-), a configuration known as an interrupted diene. This separation prevents the delocalization of π-electrons between the two double bonds.

Conjugated Linoleic Acid (CLA): In contrast, the defining characteristic of CLA is the presence of conjugated double bonds, meaning they are separated by a single bond (-CH=CH-CH=CH-).[1][2] This arrangement allows for the delocalization of π-electrons across the conjugated system, which significantly influences the molecule's shape and chemical properties. CLA encompasses a family of positional and geometric isomers of linoleic acid, with the most researched being cis-9, trans-11-CLA and trans-10, cis-12-CLA.[3][4]

Below are the chemical structures of linoleic acid and the two primary isomers of CLA.

Comparative Physicochemical Properties

The seemingly subtle difference in double bond arrangement leads to notable variations in the physicochemical properties of these fatty acids. The conjugation in CLA isomers affects their molecular geometry, which in turn influences properties like melting point.

| Property | This compound (cis-9, cis-12) | Conjugated Linoleic Acid (cis-9, trans-11) | Conjugated Linoleic Acid (trans-10, cis-12) |

| Molecular Formula | C₁₈H₃₂O₂[5] | C₁₈H₃₂O₂[6] | C₁₈H₃₂O₂[6] |

| Molecular Weight | 280.45 g/mol [5] | 280.44 g/mol [6] | 280.44 g/mol [6] |

| Melting Point | -5 °C | 14.9 °C[7] | 19.8 °C[7] |

| Boiling Point | 229-230 °C at 16 mmHg | Not available | Not available |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Experimental Protocols: Synthesis and Analysis

The distinct structures of this compound and CLA necessitate specific experimental approaches for their synthesis and analytical separation.

Synthesis of Conjugated Linoleic Acid

CLA is typically synthesized from linoleic acid-rich oils through alkali-catalyzed isomerization. This process promotes the migration of the double bonds to form a conjugated system.

Protocol: Alkaline Isomerization of Linoleic Acid to CLA [8][9]

-

Reactant Preparation: A linoleic acid-rich oil (e.g., safflower oil, sunflower oil) is used as the starting material. The reaction is carried out in a solvent, typically propylene glycol or ethylene glycol.

-

Catalyst: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used as the catalyst.

-

Reaction Conditions: The mixture of linoleic acid, solvent, and catalyst is heated to a high temperature, generally between 160-180°C, under a nitrogen atmosphere to prevent oxidation. The reaction is allowed to proceed for a specific duration, typically 1.5 to 2 hours.

-

Quenching and Extraction: After the reaction, the mixture is cooled and acidified, usually with hydrochloric acid (HCl). The synthesized CLA is then extracted using an organic solvent like hexane.

-

Purification: The hexane layer containing the CLA is washed with water to remove impurities and then dried over anhydrous sodium sulfate. The solvent is subsequently removed under vacuum to yield the CLA isomer mixture.

Analytical Separation of Isomers

Distinguishing between the various isomers of linoleic acid requires sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful tool for separating fatty acid methyl esters (FAMEs).[8] The use of long, highly polar capillary columns can achieve good resolution of many isomers. Mass spectrometry provides structural information, aiding in the identification of the separated isomers.

High-Performance Liquid Chromatography (HPLC):

-

Silver-Ion HPLC (Ag+-HPLC): This is a particularly effective technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds.[10][11] The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of the fatty acids, leading to differential retention times.

-

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. While less effective than Ag+-HPLC for complex isomer mixtures, it is still a valuable tool in fatty acid analysis.

Differential Effects on Cellular Signaling Pathways

This compound and CLA isomers exert distinct effects on various cellular signaling pathways, which underlies their different physiological and pharmacological activities.

This compound (Linoleic Acid) Signaling

Linoleic acid has been shown to modulate inflammatory and cell growth pathways.

PI3K/Akt and ERK1/2 Signaling: Linoleic acid can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[12] This activation can lead to the downstream activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes.

Conjugated Linoleic Acid Signaling

CLA isomers are well-known modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and can also influence the NF-κB signaling pathway, often in an anti-inflammatory manner.[13][14][15]

PPAR Activation: Both cis-9, trans-11 and trans-10, cis-12 CLA isomers can act as ligands for PPARs (PPARα and PPARγ).[14] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, adipogenesis, and inflammation.[14]

NF-κB Pathway Inhibition: CLA can exert anti-inflammatory effects by inhibiting the NF-κB pathway. This can occur through PPAR-dependent mechanisms, where activated PPARs interfere with the transcriptional activity of NF-κB.

Conclusion

The structural distinction between the interrupted diene system of this compound (represented by linoleic acid) and the conjugated diene system of CLA isomers is the cornerstone of their diverse physicochemical properties and biological activities. While linoleic acid can contribute to pro-inflammatory signaling, CLA isomers, through their interaction with nuclear receptors like PPARs, exhibit a broader range of effects, including the modulation of lipid metabolism and anti-inflammatory responses. A thorough understanding of these structural and functional differences is paramount for researchers and professionals aiming to harness the therapeutic potential of these fatty acid isomers in drug development and nutritional science.

References

- 1. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Commercially Viable Method of Conjugated Linoleic Acid Synthesis Using Linoleic Acid Fraction Obtained from Pork By-products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]

- 10. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isomer-specific effects of conjugated linoleic acid on gene expression in RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conjugated linoleic acid regulates adipocyte fatty acid binding protein expression via peroxisome proliferator-activated receptor α signaling pathway and increases intramuscular fat content - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary conjugated linoleic acid increases PPAR gamma gene expression in adipose tissue of obese rat, and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Functions of Isolinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolinoleic acid, more commonly known as linoleic acid (LA), is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in a myriad of physiological processes. As an essential fatty acid, it cannot be synthesized by the human body and must be obtained through dietary sources. Its biological effects are complex and often depend on its concentration, the specific isomer (e.g., conjugated linoleic acid - CLA), and the cellular context. This technical guide provides an in-depth exploration of the potential biological functions of this compound, with a focus on its roles in inflammation, cancer, cardiovascular health, and metabolic and neurological systems. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data on the Biological Activities of this compound

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives in various biological assays.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Cell Line/Model | Assay | IC50 Value | Reference |

| 13-LAHLA (Linoleic acid ester of 13-hydroxy linoleic acid) | LPS-stimulated RAW 264.7 macrophages | Cytokine Secretion (e.g., TNF-α, IL-6) | ~20 µM | [1] |

Table 2: Anticancer Activity of this compound

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Linoleic Acid | HEC-1A (Endometrial Cancer) | Cell Proliferation | 617.21 µM | |

| Linoleic Acid | KLE (Endometrial Cancer) | Cell Proliferation | 987.56 µM |

Table 3: Neuroprotective Effects of Conjugated Linoleic Acid

| Compound | Cell Model | Effect | Effective Concentration | Reference |

| Conjugated Linoleic Acid (CLA) | Mouse embryonic cortical neurons (glutamate excitotoxicity model) | Neuronal protection | 10-30 µM | [2] |

Key Signaling Pathways Modulated by this compound

This compound and its metabolites exert their biological effects through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Linoleic acid has been shown to activate this pathway in various cell types, including vascular endothelial cells and cancer cells.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Linoleic acid can activate the NF-κB pathway in endothelial cells, contributing to vascular inflammation. Conversely, some conjugated linoleic acid isomers have been shown to suppress NF-κB activation.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Linoleic acid can activate this pathway, contributing to its diverse biological effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments investigating the biological functions of this compound.

Protocol 1: In Vitro Assessment of Anticancer Activity (Cell Proliferation Assay)

Objective: To determine the effect of linoleic acid on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEC-1A, KLE)

-

Complete cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Linoleic acid stock solution (dissolved in ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Methodology:

-

Cell Culture: Maintain cancer cell lines in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Linoleic Acid-BSA Complex: a. Prepare a stock solution of linoleic acid in ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free medium. c. Slowly add the linoleic acid stock solution to the BSA solution while vortexing to form a complex. The final ethanol concentration should be below 0.1%.

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the linoleic acid-BSA complex (and a vehicle control with BSA and ethanol only).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: In Vivo Evaluation of Anticancer Efficacy in a Mouse Model

Objective: To assess the effect of dietary conjugated linoleic acid on tumor growth in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Human cancer cells (e.g., MDA-MB-468 breast cancer cells)

-

Control diet (e.g., AIN-93G)

-

Experimental diet supplemented with Conjugated Linoleic Acid (CLA)

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools for tissue harvesting

-

Formalin and liquid nitrogen for tissue preservation

Methodology:

-

Acclimatization: Acclimatize the mice for at least one week with free access to standard chow and water.

-

Dietary Intervention: Randomly assign mice to a control group receiving the control diet and a treatment group receiving the diet supplemented with 1% CLA. Start the diets two weeks prior to tumor cell inoculation.[3]

-

Tumor Cell Inoculation: a. Harvest and resuspend the cancer cells in sterile PBS or medium. b. Subcutaneously inject 1 x 10^7 cells (in a volume of 100-200 µL, optionally mixed with Matrigel) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: a. Monitor the mice for tumor appearance. b. Once tumors are palpable, measure their dimensions (length and width) with calipers twice a week. c. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Endpoint and Tissue Collection: a. At the end of the study (e.g., 9-14 weeks post-inoculation), euthanize the mice.[3] b. Excise the tumors and weigh them. c. Harvest relevant organs (e.g., lungs, liver, spleen) to assess for metastasis. d. Preserve tumor and organ tissues in formalin for histological analysis or snap-freeze in liquid nitrogen for molecular analysis.

-

Data Analysis: Compare tumor growth rates and final tumor weights between the control and CLA-treated groups using appropriate statistical tests. Analyze metastatic lesions in harvested organs.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific biological process, such as inflammation in macrophages.

Conclusion

This compound and its derivatives are biologically active lipids with a wide range of potential functions that are of significant interest to the fields of biomedical research and drug development. Their ability to modulate key signaling pathways involved in inflammation, cancer progression, cardiovascular health, and metabolic regulation underscores their therapeutic potential. However, the effects of this compound are often context-dependent, highlighting the need for further research to elucidate the precise mechanisms of action of different isomers and concentrations in various physiological and pathological conditions. The data, protocols, and pathway visualizations provided in this technical guide offer a foundational resource for scientists and researchers to design and conduct further investigations into the multifaceted roles of this essential fatty acid. A deeper understanding of its biological functions will be instrumental in harnessing its potential for the development of novel therapeutic strategies.

References

isolinoleic acid CAS number and chemical properties

An In-depth Technical Guide to Isolinoleic Acid: CAS Numbers, Chemical Properties, and Biological Roles

Introduction

This compound is a term that encompasses various positional and geometric isomers of linoleic acid. Linoleic acid itself is a polyunsaturated omega-6 fatty acid, crucial in numerous biological processes. It is an essential fatty acid for humans, meaning it must be obtained through diet. The most common isomer, and the one typically referred to as linoleic acid, is (9Z,12Z)-octadeca-9,12-dienoic acid. This guide provides a comprehensive overview of the CAS numbers of key isomers, detailed chemical properties, experimental protocols for their determination, and insights into the metabolic and signaling pathways involving linoleic acid.

CAS Registry Numbers of Linoleic Acid and Its Isomers

The CAS number is a unique identifier for a chemical substance. Due to the existence of multiple isomers, "this compound" can refer to several compounds, each with a distinct CAS number.

| Compound Name | Isomer Type | CAS Number |

| (9Z,12Z)-Octadeca-9,12-dienoic acid | cis-Linoleic Acid (Standard) | 60-33-3[1][2] |

| (9Z,12E)-Octadecadienoic acid | Geometric Isomer | 2420-42-0[3] |

| Rumenic acid (9Z,11E)-Octadecadienoic acid | Conjugated Linoleic Acid (CLA) | 22880-03-1 |

| Linoleic acid-d4 | Deuterated Internal Standard | 79050-23-0[4][5] |

Chemical and Physical Properties

The properties of the most common isomer of linoleic acid, (9Z,12Z)-octadeca-9,12-dienoic acid, are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₂[6][7] |

| Molecular Weight | 280.45 g/mol [6][8] |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid[1] |

| Appearance | Colorless to straw-colored oil/liquid[1][9] |

| Melting Point | -5 °C to -12 °C[1][10] |

| Boiling Point | 229-230 °C at 16 mmHg (Decomposes at atmospheric pressure)[1][10][11] |

| Density | ~0.902 g/cm³ at 25 °C[2] |

| Solubility in Water | 1.59 mg/L at 25 °C (Practically Insoluble)[9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, DMSO, dimethylformamide[5][9][12] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and quantification of isolinoleic acids.

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard methods for determining the melting point of fats and fatty acids which do not have a sharp melting point.[13]

-

Principle: A small, solidified sample in a capillary tube is heated in a controlled liquid bath. The temperature at which the sample column begins to rise in the tube is recorded as the melting point.

-

Procedure:

-

Sample Preparation: Melt the linoleic acid sample at a low temperature. Introduce a column of the molten sample (~10 mm long) into a capillary tube.

-

Solidification: Immediately chill the capillary tube by placing the end containing the sample against ice until the acid solidifies.

-

Conditioning: Place the capillary tube in a test tube and hold it in a refrigerator (4-10°C) for at least one hour to ensure complete crystallization.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Measurement: Suspend the thermometer in the center of a beaker filled with water (or oil for higher temperatures), with the sample submerged. Heat the beaker gently and stir continuously. The rate of temperature increase should be slow, approximately 0.5°C per minute, as the expected melting point is approached.

-

Data Recording: Record the temperature at which the solidified fat column begins to move or rise in the capillary tube. This is the melting point.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of linoleic acid in biological samples, a common requirement in metabolic research.[6][14][15]

-

Principle: Fatty acids are extracted from a biological matrix, derivatized to form volatile esters (e.g., Fatty Acid Methyl Esters - FAMEs), and then separated and quantified using GC-MS. A deuterated internal standard is used for accurate quantification.

-

Procedure:

-

Sample Preparation & Lipid Extraction:

-

Homogenize the tissue or cell sample in methanol.

-

Add a known amount of deuterated internal standard (e.g., linoleic acid-d4).

-

Perform a lipid extraction using a solvent system like chloroform/methanol/water or iso-octane.[8]

-

-

Saponification (for total fatty acid analysis): To analyze fatty acids esterified in complex lipids, hydrolyze the lipid extract using a base (e.g., KOH in methanol) to release the free fatty acids.[14] Neutralize with acid afterward.

-

Derivatization: Convert the free fatty acids into volatile esters. A common method is methylation to form FAMEs using BF₃ in methanol.[3] Alternatively, for higher sensitivity with negative chemical ionization (NCI), derivatize with pentafluorobenzyl (PFB) bromide.[15]

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample (dissolved in a suitable solvent like iso-octane) into the GC.

-

Separation: Use a capillary column suitable for fatty acid ester analysis (e.g., a wax or specialized FAME column). Program the oven temperature with a gradient to separate the different fatty acids based on their boiling points and polarity.

-

Detection: Use a mass spectrometer to detect and quantify the eluting compounds. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

-

-

Quantification: Construct a standard curve using known concentrations of non-labeled linoleic acid standard. Quantify the linoleic acid in the sample by comparing its peak area to the peak area of the internal standard and referencing the standard curve.

-

In Vitro Cell Migration Assay (Wound Healing / Scratch Assay)

This assay is used to study the effect of linoleic acid on cell motility.[16]

-

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.

-

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and grow them until they form a confluent monolayer.

-

Serum Starvation (Optional): To reduce baseline migration, cells can be incubated in serum-free media for several hours before the assay.

-

Wound Creation: Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add media containing the desired concentration of linoleic acid (and appropriate vehicle controls).

-

Imaging: Place the plate on a microscope with a camera. Acquire images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.

-

Analysis: Measure the width or area of the wound in the images from each time point. Calculate the rate of wound closure to determine the effect of linoleic acid on cell migration.

-

Signaling and Metabolic Pathways

Linoleic acid is a precursor to a cascade of biologically active signaling molecules and is involved in various cellular signaling pathways.

Metabolic Pathway to Arachidonic Acid and Eicosanoids

Linoleic acid is the parent compound of the omega-6 fatty acid family and is metabolized into arachidonic acid (AA), which is then converted into potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes).[1][5][12]

Pro-inflammatory Signaling Pathway

In certain contexts, such as in vascular endothelial cells, linoleic acid can induce pro-inflammatory responses by activating key intracellular signaling cascades.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of linoleic acid on cellular processes in vitro.

References

- 1. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 2. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. oecd.org [oecd.org]

- 5. allergolyon.fr [allergolyon.fr]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. m.youtube.com [m.youtube.com]

Preliminary Studies on the Bioactivity of Linoleic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary research into the bioactivity of linoleic acid (LA) and its related isomers. As the most consumed polyunsaturated fatty acid (PUFA) in the human diet, linoleic acid is a critical component in numerous physiological and pathological processes.[1][2] It serves not only as a structural element of cell membranes but also as a precursor to a cascade of signaling molecules that regulate inflammation, cell growth, and metabolic pathways.[1][2][3] This document synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details relevant experimental protocols, and visualizes complex biological pathways to support further research and development in this field.

Core Bioactivities and Mechanisms of Action

Linoleic acid exhibits a dual role in biological systems, with both pro-inflammatory and anti-inflammatory effects reported, largely dependent on its metabolic conversion and the cellular context. Its bioactivity is primarily mediated through its metabolites, including arachidonic acid (AA) and various oxidized derivatives known as oxidized linoleic acid metabolites (OXLAMs).[1]

Pro-Inflammatory Signaling

In vascular endothelial cells, linoleic acid has been shown to be a pro-inflammatory agent, contributing to vascular inflammation, a key process in atherogenesis.[4] Studies indicate that LA activates multiple signaling cascades, including the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. Activation of these pathways converges on the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[4] This leads to the upregulation of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), promoting the inflammatory response within the vasculature.[4] The p38 mitogen-activated protein kinase (MAPK) pathway also appears to be an upstream event in this process.[4]

Cytoprotective Signaling of Nitro-Linoleic Acid

In contrast to the pro-inflammatory nature of LA, its nitrated derivative, nitro-linoleic acid (LNO₂), demonstrates protective effects. LNO₂ has been shown to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) in pulmonary epithelial cells.[5] This induction is mediated through the activation of the ERK and c-Jun N-terminal kinase (JNK) signaling pathways.[5] While both pathways are activated, inhibitor studies have revealed that the ERK pathway is specifically necessary for the LNO₂-mediated increase in HO-1 expression.[5]

Antibacterial Activity

Certain fatty acids, including linoleic acid, have demonstrated direct antibacterial properties. Studies involving activity-guided fractionation of plant extracts have isolated linoleic acid as an active component against Gram-positive bacteria.[6][7] Its efficacy varies between bacterial species, and it has been found to be inactive against Gram-negative bacteria in the same studies.[6] A synergistic antibacterial effect has also been observed when linoleic acid is combined with oleic acid.[6]

Cardiometabolic Health

The role of linoleic acid in cardiometabolic health is a subject of extensive research. A robust body of evidence suggests that higher intake and blood levels of LA are associated with improved cardiometabolic outcomes.[8] Replacing saturated fats with linoleic acid can lower total and LDL cholesterol.[3][8] Furthermore, prospective studies have linked higher blood levels of LA with a lower risk of coronary heart disease, stroke, and type 2 diabetes.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on linoleic acid's bioactivity.

Table 1: Antibacterial Activity of Linoleic and Oleic Acids [6]

| Bacterial Species (Gram-Positive) | Linoleic Acid MIC (mg/ml) | Oleic Acid MIC (mg/ml) |

| Staphylococcus aureus | 0.5 | 1.0 |

| Bacillus cereus | 0.01 | >1.0 |

| Micrococcus kristinae | 0.1 | 1.0 |

| Streptococcus faecalis | 1.0 | >1.0 |

| Bacillus subtilis | 0.05 | 1.0 |

MIC: Minimum Inhibitory Concentration

Table 2: Relative Tissue Distribution of ¹⁴C at 48 hours after Oral Administration of (1-¹⁴C)Linoleic Acid in Guinea Pigs [9]

| Tissue | Relative ¹⁴C Labeling (Low α-Linolenic Acid Diet) | Relative ¹⁴C Labeling (High α-Linolenic Acid Diet) |

| Liver | Highest | Significantly lower than low α-linolenic diet group |

| Brain | High | Significantly lower than low α-linolenic diet group |

| Lung | High | Significantly lower than low α-linolenic diet group |

| Spleen | High | Significantly lower than low α-linolenic diet group |

| Heart | Moderate | Significantly lower than low α-linolenic diet group |

| Kidney | Moderate | Significantly lower than low α-linolenic diet group |

| Adipose Tissue | Lowest | Significantly lower than low α-linolenic diet group |

Table 3: Effect of Altering Dietary Linoleic Acid Intake on Erythrocyte PUFA Levels in Humans [8]

| Parameter | Baseline Diet | Low LA Diet |

| LA Intake (% of energy) | 7.4% | 2.4% |

| Erythrocyte EPA + DHA (%) | 3.7% | 4.1% |

| Erythrocyte LA (%) | 12.2% | 10.5% |

| Erythrocyte Arachidonic Acid (%) | 14.2% | 13.1% |

Experimental Protocols and Workflows

Detailed and reproducible methodologies are critical for advancing research. This section outlines key experimental protocols derived from the literature.

General Workflow for In Vivo Metabolic Studies

Studying the absorption, distribution, metabolism, and excretion (ADME) of linoleic acid in animal models often involves radiolabeling.

Protocol: Preparation of Linoleic Acid-BSA Complex for Cell Culture

For in vitro studies, linoleic acid is often complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous culture media.[10]

Protocol: Total Lipid Extraction from Tissues (Folch Method Adaptation)

This protocol is a standard method for extracting total lipids from biological samples.[9][10]

-

Homogenization : Homogenize tissue samples thoroughly in a 2:1 (v/v) solution of chloroform:methanol. Use approximately 20 volumes of solvent for each volume of tissue.

-

Phase Separation : Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation : Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

-

Collection : Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.

-

Drying : Evaporate the solvent under a stream of nitrogen gas.

-

Storage : Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1) for storage or further analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

Gas chromatography (GC) is commonly used to analyze fatty acid composition. This requires the conversion of fatty acids to their more volatile methyl esters.[11]

-

Sample Preparation : Mix approximately 100 mg of the lipid sample (e.g., extracted oil) with 0.05 ml of 2 mol/L methanolic KOH in a vial.

-

Reaction : Vortex the mixture thoroughly to ensure complete reaction.

-

Centrifugation : Centrifuge the vials at 4,000 x g for 10 minutes.

-

Supernatant Collection : Collect the supernatant and dry it with anhydrous magnesium sulfate.

-

Dilution : Dilute 20 µl of the dried supernatant to 1 ml with isooctane.

-

Injection : Inject 1 µl of the final diluted sample into the gas chromatograph for analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linoleic acid - Wikipedia [en.wikipedia.org]

- 4. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: a plant used during circumcision rites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial effects of linoleic acid on cardiometabolic health: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Isolinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of isolinoleic acid, with a particular focus on conjugated linoleic acid (CLA) isomers. Isolinoleic acids, positional and geometric isomers of linoleic acid, are of significant interest in various fields, including nutrition, pharmaceuticals, and industrial applications. Understanding their solubility and stability is paramount for formulation development, efficacy studies, and ensuring product quality. This document compiles quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as an essential resource for professionals working with these compounds.

Core Concepts: Solubility and Stability of this compound

Isolinoleic acids, like linoleic acid, are C18 polyunsaturated fatty acids with two double bonds. Their specific isomeric configuration significantly influences their physicochemical properties.